An In-depth Technical Guide to 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS Number: 1011357-93-9)
An In-depth Technical Guide to 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS Number: 1011357-93-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Pyrrolidinone Scaffold
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds. This guide focuses on a specific derivative, 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one, a molecule of significant interest due to its structural features that suggest potential therapeutic applications. As research into novel antimicrobial and antioxidant agents intensifies in the face of growing resistance and oxidative stress-related diseases, understanding the synthesis, properties, and biological activities of such compounds is paramount. This document serves as a technical resource for researchers, providing a comprehensive overview of the available scientific knowledge, inferred synthetic pathways, and detailed protocols for the evaluation of this promising molecule.
Molecular Profile and Physicochemical Characteristics
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one is a substituted γ-lactam. The presence of an amino group at the 4-position and a methoxyphenyl group at the 1-position of the pyrrolidin-2-one ring are key structural features that likely influence its biological activity.
| Property | Value | Source |
| CAS Number | 1011357-93-9 | Echemi[1] |
| Molecular Formula (HCl Salt) | C11H15ClN2O2 | Echemi[1] |
| Molecular Weight (Free Base) | 206.24 g/mol | Echemi[1] |
| Molecular Weight (HCl Salt) | 242.70 g/mol | Echemi[1] |
| Predicted Boiling Point | 450.3±40.0 °C | Echemi[1] |
| Predicted Density | 1.198±0.06 g/cm3 | Echemi[1] |
| GHS Classification | Warning: H315 (Causes skin irritation) | Echemi[1] |
Synthesis Pathway: A Proposed Route
Caption: Proposed synthetic pathway for 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one.
Experimental Protocol: A Generalized Approach to the Synthesis of the Pyrrolidinone Core
The following protocol is a generalized representation based on the synthesis of similar pyrrolidinone structures and should be optimized for the specific target compound.
Step 1: Synthesis of the Pyrrolidinone Ring A common method for forming the 1-substituted pyrrolidin-2-one ring is the reaction of a primary amine with γ-butyrolactone at elevated temperatures.[3]
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In a round-bottom flask equipped with a reflux condenser, combine γ-butyrolactone and p-anisidine in a 1:1 molar ratio.
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Heat the mixture to 200-300°C for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Purify the resulting 1-(4-methoxyphenyl)pyrrolidin-2-one by vacuum distillation or column chromatography.
Step 2: Functionalization at the 4-Position Introducing an amino group at the 4-position would likely require a multi-step process starting from a precursor with a suitable functional group at that position, such as a carboxylic acid.
Biological Activity and Potential Mechanisms of Action
Research on substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones has indicated promising antibacterial and antioxidant activities.[2]
Antibacterial Activity
The pyrrolidinone scaffold is a known pharmacophore in a number of antibacterial agents.[4] The mechanism of action for pyrrolidinone-based antibacterials can vary, but some have been shown to inhibit bacterial fatty acid biosynthesis.[5] The presence of the amino and methoxyphenyl groups on the target molecule may enhance its interaction with bacterial enzymes or cell wall components.
This protocol provides a standardized method for assessing the in vitro antibacterial activity of the compound.[1][6]
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Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
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Preparation of Compound Dilutions: Prepare a stock solution of 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve a range of test concentrations.
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Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
The methoxyphenyl group in the target molecule is a phenolic ether, and phenolic compounds are well-known for their antioxidant properties.[7] They can act as free radical scavengers through various mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET).[8] The amino group may also contribute to the antioxidant capacity of the molecule.
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. In the case of 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one, while the phenolic hydroxyl group is etherified, the overall electron-rich nature of the methoxy-substituted aromatic ring can still facilitate the stabilization of radical species.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[9][10]
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Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. For the working solution, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[9]
-
Preparation of Test Compound Solutions: Prepare various concentrations of 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one in methanol.
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Reaction: In a 96-well plate or cuvettes, mix the DPPH working solution with the test compound solutions. A control containing only DPPH solution and methanol should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
Future Directions and Therapeutic Potential
The structural motifs present in 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one suggest a promising starting point for the development of new therapeutic agents. Further research should focus on:
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Optimizing the Synthetic Route: Developing a high-yield, scalable synthesis for the target compound and its analogues.
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Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways involved in its antibacterial and antioxidant activities.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to identify the key structural features responsible for its biological activity and to improve potency and selectivity.
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In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models of bacterial infections and oxidative stress-related diseases.
References
-
DiVA portal. (2017-05-15). Synthesis of substituted pyrrolidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021-01-03). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2020-03-01). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]
-
Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
-
ResearchGate. (2022-12-02). (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
PubMed. (2022-11-11). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Retrieved from [Link]
-
PubMed. (2020-07-20). Concept, mechanism, and applications of phenolic antioxidants in foods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022-02-16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. Retrieved from [Link]
-
Frontiers. (2022-04-03). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
ResearchGate. (2002). Antibacterial activity of pyrrolidine dithiocarbamate. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds Flavonoids. Retrieved from [Link]
-
MDPI. (2022-12-02). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
SciSpace. (2021-03-26). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene skeleton. Retrieved from [Link]
-
JScholar. (2023-06-19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
-
MDPI. (n.d.). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Retrieved from [Link]
-
MESOPOTAMIAN JOURNAL OF SCIENCES. (2020-03-01). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]
-
PubMed. (2005-02-15). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Retrieved from [Link]
Sources
- 1. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
